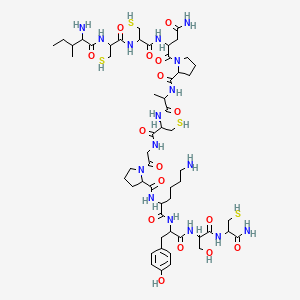

H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2

Description

H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 is a synthetic peptide featuring alternating D- and L-configured amino acids, including the modified residue xiIle (a derivative of isoleucine).

Properties

IUPAC Name |

1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]-N-[6-amino-1-[[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKBXVGWKXCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N16O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1357.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alpha-Conotoxin SI can be synthesized chemically through peptide synthesis techniques. The synthesis involves the formation of peptide bonds between amino acids, followed by the selective oxidation of cysteine residues to form disulfide bonds . The process typically includes:

Chemical Reactions Analysis

Alpha-Conotoxin SI undergoes several types of chemical reactions, primarily involving its disulfide bonds and peptide backbone:

Oxidation: The formation of disulfide bonds between cysteine residues is a key oxidative reaction.

Substitution: Modifications to the peptide can be made by substituting amino acids to create analogs with improved stability or selectivity.

Scientific Research Applications

Alpha-Conotoxin SI has a wide range of scientific research applications:

Drug Development: Due to its specificity and potency, alpha-Conotoxin SI serves as a lead compound for developing new therapeutics targeting nicotinic acetylcholine receptors.

Pain Management: Research has explored its potential in pain management by blocking specific receptor subtypes involved in pain pathways.

Toxicology: It is used to understand the toxic effects of conotoxins and their interactions with ion channels and receptors.

Mechanism of Action

Alpha-Conotoxin SI exerts its effects by binding to and inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents the normal action of acetylcholine, leading to muscle paralysis . The molecular targets of alpha-Conotoxin SI are the α1/β1/δ/γ subunits of the nicotinic acetylcholine receptor . The binding of the toxin to these receptors blocks the ion channel, preventing the influx of sodium ions and subsequent muscle contraction .

Comparison with Similar Compounds

Table 1: Key Features of H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 and Analogues

Drug-Likeness and Bioactivity

The target compound’s drug-likeness (DL) remains unquantified in the evidence. For example, H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 meets the DL threshold but lacks OB data . In contrast, the target peptide’s high cysteine content and complex stereochemistry may reduce its DL score due to challenges in membrane permeability and metabolic stability .

Stability and Reactivity

- Disulfide Bond Formation : The target compound’s four cysteine residues may form intramolecular or intermolecular disulfide bonds, altering its conformational stability. This contrasts with simpler analogues like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which lack reactive thiol groups .

- Oxidative Sensitivity : Unlike H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 (which contains oxidation-prone methionine), the target peptide’s stability hinges on cysteine redox states .

Toxicity and Regulatory Status

None of the compared compounds are classified as hazardous under GHS or REACH regulations. However, the target peptide and H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 both carry warnings about incomplete toxicological profiles, necessitating caution in handling .

Biological Activity

The compound H-DL-xiIle-DL-Cys-DL-Cys-DL-Asn-DL-Pro-DL-Ala-DL-Cys-Gly-DL-Pro-DL-Lys-DL-Tyr-DL-Ser-DL-Cys-NH2 is a synthetic peptide composed of various amino acids. Its biological activity is of significant interest in pharmacology and biochemistry, particularly regarding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This peptide consists of the following amino acids:

- DL-xiIle (isoleucine)

- DL-Cys (cysteine)

- DL-Asn (asparagine)

- DL-Pro (proline)

- DL-Ala (alanine)

- Gly (glycine)

- DL-Lys (lysine)

- DL-Tyr (tyrosine)

- DL-Ser (serine)

The presence of multiple cysteine residues suggests potential for disulfide bond formation, which can stabilize the peptide's structure and influence its biological activity.

Research indicates that peptides similar to this compound may exhibit various biological activities, including:

- Analgesic Effects : Peptides derived from neurotensin have shown pain-relieving properties. For example, a cyclic neurotensin analogue demonstrated potent analgesia in animal models, suggesting that similar structures could have comparable effects .

- Neuroprotective Effects : Some peptides can cross the blood-brain barrier and exert protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.

Case Studies

- Pain Management : A study on cyclic peptides similar to H-DL-xiIle showed significant analgesic effects when administered peripherally in mice. The results indicated that these compounds could serve as leads for developing new analgesics .

- Cancer Treatment : Research into cyclic peptides has highlighted their potential in cancer therapy. These peptides can target specific cancer cell receptors, leading to apoptosis and reduced tumor growth. The unique structure of H-DL-xiIle may enhance its efficacy in targeting cancer cells .

Summary of Biological Activities

Structural Properties

| Amino Acid | Position | Characteristics |

|---|---|---|

| DL-xiIle | 1 | Hydrophobic, promotes membrane interaction |

| DL-Cys | 2, 3 | Forms disulfide bonds |

| DL-Asn | 4 | Polar, involved in hydrogen bonding |

| DL-Pro | 5, 9 | Contributes to structural rigidity |

| DL-Ala | 6 | Aliphatic, enhances stability |

| Gly | 7 | Smallest amino acid, increases flexibility |

| DL-Lys | 8 | Basic, can interact with acidic residues |

| DL-Tyr | 10 | Aromatic, involved in signaling pathways |

| DL-Ser | 11 | Hydroxyl group can participate in enzymatic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.